Enhanced Hydrogen-Bond Acceptor Capacity vs. Carbamate Analogue
The target oxoacetate contains six hydrogen‑bond acceptor (HBA) sites (two ester carbonyls + two amide carbonyls + two amide N‑H donors) versus four HBA sites in the carbamate analogue diethyl (methylenedi‑4,1‑phenylene)dicarbamate (CAS 10097‑16‑2) [REFS‑1]. This higher HBA count strengthens intermolecular interactions in host–guest complexes and co‑crystals, a key selection criterion for supramolecular applications.
| Evidence Dimension | Hydrogen‑bond acceptor (HBA) count |
|---|---|
| Target Compound Data | HBA = 6 (predicted from structure, SMILES C2=C(CC1=CC=C(NC(=O)C(OCC)=O)C=C1)C=CC(=C2)NC(=O)C(OCC)=O) |
| Comparator Or Baseline | CS 10097‑16‑2; HBA = 4 (predicted from structure, C19H22N2O4) |
| Quantified Difference | Δ = +2 HBA groups (50% increase) |
| Conditions | Elemental formula analysis based on SMILES codes from vendor datasheets; applies to all common organic solvents. |
Why This Matters
A 50% increase in HBA sites directly impacts complexation thermodynamics, making the oxoacetate the preferred scaffold for hydrogen‑bond‑driven supramolecular assembly or affinity chromatography ligand development.
